Propyl 2-(3-oxopiperazin-2-yl)acetate
Overview
Description
“Propyl 2-(3-oxopiperazin-2-yl)acetate” is a chemical compound . It is used in scientific research.
Molecular Structure Analysis
The molecular structure of “Propyl 2-(3-oxopiperazin-2-yl)acetate” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Propyl 2-(3-oxopiperazin-2-yl)acetate” are not explicitly provided in the available resources .Scientific Research Applications
Thrombosis Treatment
A 2-oxopiperazine derivative showed potent inhibitory effects on platelet aggregation, suggesting potential use in treating thrombotic diseases. This compound was considered for clinical trials (Kitamura et al., 2001).
Synthesis of Novel Heterocyclic Systems
Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in specific conditions leads to the formation of new heterocyclic systems, highlighting the compound's role in diverse chemical syntheses (Svetlana et al., 2015).
Cyclization Reactions
Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate leads to various derivatives, demonstrating the compound's utility in synthesizing diverse chemical structures (Shikhaliev et al., 2008).
Efficient Synthesis of Δ5-2-oxopiperazines
A highly efficient synthesis process for Δ5-2-oxopiperazines was established, showcasing the compound's utility in synthetic chemistry (Cheng et al., 2002).
Development of Non-Peptide Fibrinogen Receptor Antagonists
The compound has been used as a scaffold for developing non-peptide glycoprotein IIb-IIIa antagonists, indicating its potential in creating new therapeutic agents (Sugihara et al., 1998).
Bradykinin B1 Receptor Antagonists
The compound is utilized in the discovery of potent oxopiperazine-based B1 receptor antagonists, highlighting its role in developing treatments for pain and inflammation (Chen et al., 2011).
Synthesis of Structurally Diverse 5-oxopiperazine-2-carboxylates
The compound is instrumental in the facile synthesis of diverse 5-oxopiperazine-2-carboxylates, which act as dipeptide mimics (Limbach et al., 2009).
Safety And Hazards
The safety data sheet for a related compound, Ethyl 2-(3-oxo-2-piperazinyl)acetate, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use protective clothing. If swallowed or in contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
propyl 2-(3-oxopiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-5-14-8(12)6-7-9(13)11-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNSEXYFBJTZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406446 | |
Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-(3-oxopiperazin-2-yl)acetate | |
CAS RN |
90770-36-8 | |
Record name | Propyl 2-(3-oxopiperazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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